molecular formula C7H14ClNO2 B13324351 2,9-Dioxa-6-azaspiro[4.5]decane hydrochloride

2,9-Dioxa-6-azaspiro[4.5]decane hydrochloride

Cat. No.: B13324351
M. Wt: 179.64 g/mol
InChI Key: NGOJSOYFGOMXER-UHFFFAOYSA-N
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Description

2,9-Dioxa-6-azaspiro[4.5]decane hydrochloride is a chemical compound with the molecular formula C7H13NO2·HCl. It is known for its unique spirocyclic structure, which includes both oxygen and nitrogen atoms within the ring system. This compound is often used in various chemical and pharmaceutical applications due to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,9-Dioxa-6-azaspiro[4.5]decane hydrochloride typically involves the reaction of a piperidone derivative with ethylene glycol under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the spirocyclic structure. The final product is obtained by treating the intermediate with hydrochloric acid to yield the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction is typically carried out in large reactors with precise temperature and pH control to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions

2,9-Dioxa-6-azaspiro[4.5]decane hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

Scientific Research Applications

2,9-Dioxa-6-azaspiro[4.5]decane hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,9-Dioxa-6-azaspiro[4.5]decane hydrochloride involves its interaction with specific molecular targets. The spirocyclic structure allows it to bind to various enzymes and receptors, modulating their activity. The compound can interact with proteins through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to changes in their conformation and function .

Comparison with Similar Compounds

Similar Compounds

  • 1,4-Dioxa-8-azaspiro[4.5]decane hydrochloride
  • 6,9-Dioxa-2-azaspiro[4.5]decane hydrochloride

Uniqueness

2,9-Dioxa-6-azaspiro[4.5]decane hydrochloride is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits different reactivity and binding affinities, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C7H14ClNO2

Molecular Weight

179.64 g/mol

IUPAC Name

2,9-dioxa-6-azaspiro[4.5]decane;hydrochloride

InChI

InChI=1S/C7H13NO2.ClH/c1-3-9-5-7(1)6-10-4-2-8-7;/h8H,1-6H2;1H

InChI Key

NGOJSOYFGOMXER-UHFFFAOYSA-N

Canonical SMILES

C1COCC12COCCN2.Cl

Origin of Product

United States

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